molecular formula C8H5ClF2O2 B2444606 5-Chloro-2-(difluoromethyl)benzoic acid CAS No. 1551365-62-8

5-Chloro-2-(difluoromethyl)benzoic acid

Cat. No.: B2444606
CAS No.: 1551365-62-8
M. Wt: 206.57
InChI Key: CWBCRDIQYKBTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

5-chloro-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCRDIQYKBTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

5-Chloro-2-(difluoromethyl)benzoic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in creating pharmaceuticals and agrochemicals.

The compound has been studied for its potential biological activities, particularly in relation to its interactions with biomolecules. Its difluoromethyl group enhances lipophilicity and metabolic stability, which can influence its pharmacological properties.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1
Escherichia coli0.5

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been evaluated for their therapeutic effects against diseases such as cancer and bacterial infections.

Case Study: Antiviral Activity
A study evaluated the antiviral activity of derivatives synthesized from this compound against viral pathogens. The results indicated that certain modifications to the structure significantly enhanced antiviral efficacy compared to standard treatments.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its effectiveness in controlling various plant pathogens makes it a candidate for further development in agricultural applications.

Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals that require precise chemical properties for specific applications.

Safety and Toxicity Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicity studies have indicated that while certain concentrations may exhibit antimicrobial activity, higher doses could lead to cytotoxic effects on mammalian cells. Continuous research is needed to establish safe usage levels for both laboratory and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(difluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and difluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Chloro-2-(difluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a chlorine atom on the benzene ring. The introduction of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can increase their biological activity compared to non-fluorinated analogs .

The biological activity of this compound is influenced by its electrophilic nature, which allows it to interact with various biological targets. Fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors due to their unique electronic properties .

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the aromatic ring significantly affects the biological activity of benzoic acid derivatives. For instance, the introduction of electron-withdrawing groups like chlorine and difluoromethyl can modulate the compound's interaction with biological targets, potentially enhancing its efficacy against specific pathways .

Table 1: Summary of Structure-Activity Relationships

CompoundSubstituentsBiological ActivityIC50 (µM)
This compoundCl, -CF2HModerate anti-inflammatory20-30
3-Chloro-4-(trifluoromethyl)benzoic acidCl, -CF3High anti-inflammatory10
2-Bromo-5-(trifluoromethyl)benzoic acidBr, -CF3Low anti-inflammatory>50

Biological Studies and Findings

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It was found to inhibit lipopolysaccharide-induced NF-kB activation in macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various benzoic acid derivatives, including this compound. The results indicated that this compound significantly reduced NF-kB activation at concentrations ranging from 20 to 30 µM, demonstrating its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has not been extensively studied; however, similar fluorinated compounds have shown improved absorption, distribution, metabolism, and excretion (ADMET) properties due to their lipophilicity. The difluoromethyl group is expected to enhance membrane permeability while maintaining metabolic stability .

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